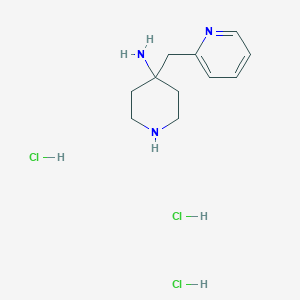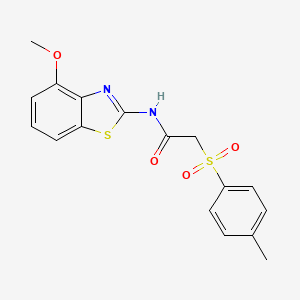
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is a useful research compound. Its molecular formula is C11H20Cl3N3 and its molecular weight is 300.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is involved in various synthetic processes and chemical reactions. It is used as an intermediate in the synthesis of certain compounds, including lafutidine. A typical synthesis approach involves chlorination and condensation reactions, yielding products like 2-chloro-4-(piperidin-1-ylmethyl)pyridine, as detailed by Shen Li (2012).
Role in Coordination Polymers
This compound plays a significant role in the construction of helical silver(I) coordination polymers, as explored in the work of Zhuyan Zhang et al. (2013). These polymers exhibit interesting properties like luminescent emission intensities, which vary depending on the nature of the coordinating ligands and metal ions involved.
Applications in Organic Synthesis
The compound is used in organic synthesis to produce a variety of piperidine derivatives. An example is the synthesis of optically pure piperidines from serine, which undergoes Claisen rearrangement to yield piperidine derivatives, a process detailed by H. P. Acharya and D. Clive (2010).
Novel Cascade Reaction
A unique application involves the use of the compound in a multi-component tether catalysis protocol for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles, as described by Kun Li et al. (2019). This novel cascade reaction demonstrates its versatility in introducing pyridin-2-ylmethyl in various heterocycles.
Binding Assays
It also finds application in receptor binding assays. For instance, derivatives of this compound have been synthesized and tested for their binding affinity to dopamine receptors, providing insights into potential ligand-receptor interactions as explored in studies like that of Li Guca (2014).
Substance P Antagonists
The compound has been used in the generation of piperidine(methan)amines, which are potential substance P antagonists, offering insights into neurochemical pathways as investigated by N. Knoops et al. (1997).
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;;/h1-3,6,13H,4-5,7-9,12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOWXIOEMMNOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2490743.png)





![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
![7-cyclohexyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2490753.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)
![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)


